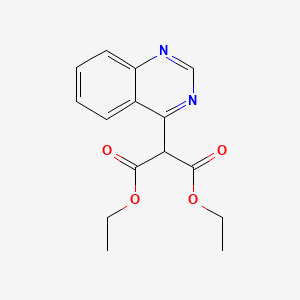
Diethyl 2-(4-Quinazolinyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(4-Quinazolinyl)malonate is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-Quinazolinyl)malonate typically involves the alkylation of diethyl malonate with a quinazoline derivative. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the quinazoline derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(4-Quinazolinyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted quinazoline derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide
Solvents: Ethanol, water
Conditions: Reflux, heating
Major Products Formed
Alkylated derivatives: Formed through alkylation reactions
Carboxylic acids: Formed through hydrolysis
Substituted quinazolines: Formed through decarboxylation
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(4-Quinazolinyl)malonate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities
Biological Research: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Used in the synthesis of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Diethyl 2-(4-Quinazolinyl)malonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the structure of the quinazoline derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-(4-Quinazolinyl)malonate.
Quinazoline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of diethyl malonate and quinazoline derivatives. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in pharmaceutical research and development .
Eigenschaften
Molekularformel |
C15H16N2O4 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
diethyl 2-quinazolin-4-ylpropanedioate |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)12(15(19)21-4-2)13-10-7-5-6-8-11(10)16-9-17-13/h5-9,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
HWKRPDHUSLSVJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NC=NC2=CC=CC=C21)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)







![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
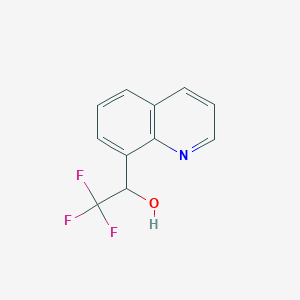
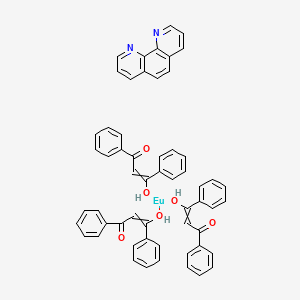
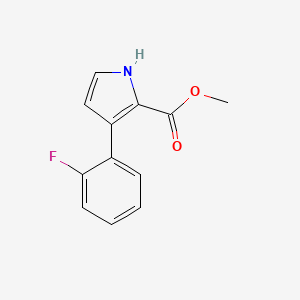
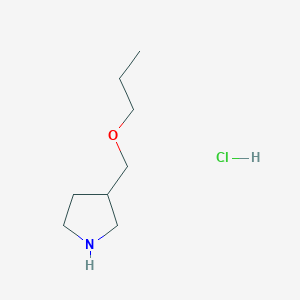
![3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)
